molecular formula C10H15N3O2 B13540103 5-Amino-3-(2-cyclopropylethyl)-1-methylpyrimidine-2,4(1h,3h)-dione

5-Amino-3-(2-cyclopropylethyl)-1-methylpyrimidine-2,4(1h,3h)-dione

Cat. No.: B13540103
M. Wt: 209.24 g/mol
InChI Key: MDQMRASUNPKFJN-UHFFFAOYSA-N
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Description

5-Amino-3-(2-cyclopropylethyl)-1-methylpyrimidine-2,4(1H,3H)-dione is a synthetic organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-3-(2-cyclopropylethyl)-1-methylpyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. The starting materials often include cyclopropyl ethyl derivatives and methylpyrimidine precursors. The reaction conditions usually require controlled temperatures, specific solvents, and catalysts to ensure the desired product’s formation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process might include steps such as crystallization, filtration, and purification to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-(2-cyclopropylethyl)-1-methylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation might yield a more oxidized form of the compound, while reduction might yield a more reduced form. Substitution reactions can result in various derivatives depending on the substituent introduced.

Scientific Research Applications

5-Amino-3-(2-cyclopropylethyl)-1-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 5-Amino-3-(2-cyclopropylethyl)-1-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-3-(2-cyclopropylethyl)-1-methylpyrimidine-2,4(1H,3H)-dione
  • 5-Amino-3-(2-cyclopropylethyl)-1-ethylpyrimidine-2,4(1H,3H)-dione
  • 5-Amino-3-(2-cyclopropylethyl)-1-propylpyrimidine-2,4(1H,3H)-dione

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the cyclopropylethyl group and the methyl substitution on the pyrimidine ring

Properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

5-amino-3-(2-cyclopropylethyl)-1-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H15N3O2/c1-12-6-8(11)9(14)13(10(12)15)5-4-7-2-3-7/h6-7H,2-5,11H2,1H3

InChI Key

MDQMRASUNPKFJN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)N(C1=O)CCC2CC2)N

Origin of Product

United States

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